REACTION_SMILES
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[CH3:12][N:13]([CH2:14][CH2:15][NH2:16])[CH3:17].[CH3:18][CH2:19][O:20][C:21](=[O:22])[CH3:23].[CH3:24][S:25]([CH3:26])=[O:27].[F:1][c:2]1[c:3]([N+:9](=[O:10])[O-:11])[cH:4][cH:5][c:6]([F:8])[cH:7]1>>[c:2]1([NH:16][CH2:15][CH2:14][N:13]([CH3:12])[CH3:17])[c:3]([N+:9](=[O:10])[O-:11])[cH:4][cH:5][c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(F)cc1F
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Name
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Type
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product
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Smiles
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CN(C)CCNc1cc(F)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |